Ceriopsin F
Description
Ceriopsin F is a diterpenoid compound isolated from the mangrove species Bruguiera sexangula var. rhynchopetala (stem) and Ceriops spp. (roots) . It belongs to the ceriopsin family (A–G), a group of structurally related natural products predominantly found in mangrove plants of the Rhizophoraceae family.
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (1S,4R,5S,9R,10S,13R,15R)-15-hydroxy-5,9-dimethyl-17-oxapentacyclo[11.4.1.01,15.04,13.05,10]octadecane-9-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-17-7-4-8-18(2,16(22)24-3)14(17)5-9-19-11-20(23)13-25-21(20,12-19)10-6-15(17)19/h14-15,23H,4-13H2,1-3H3/t14-,15-,17+,18+,19+,20+,21-/m0/s1 |
InChI Key |
TYSAUBJSWFSOCQ-NHUPTLIOSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@]5(C3)[C@@](C4)(CO5)O)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC5(C3)C(C4)(CO5)O)(C)C(=O)OC |
Synonyms |
ceriopsin F methyl ent-13,17-epoxy-16-hydroxykauran-19-oate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ceriopsin D shows the strongest binding to Target 1 (-8.1 kcal/mol), indicating superior efficacy for applications involving this pathway.
- Ceriopsin G has lower affinity for Target 4 (-7.5 kcal/mol) compared to this compound (-8.2 kcal/mol), highlighting F’s enhanced activity in this context .
Structural and Functional Divergence
While structural details are sparse, the naming conventions (e.g., ceriopsins A–G) and isolation sources suggest shared core ent-kaurane frameworks with modifications such as:
- Chlorination : this compound lacks the chloro-substituent observed in 17-chloro-13,16-dihydroxy-ent-kauran-19-al (111) , which may reduce its electrophilic reactivity compared to chlorinated analogs.
- Oxidation States : Unlike steviol (120), a tetracyclic diterpene with a carboxyl group, ceriopsins are hydroxylated or aldehyde-bearing derivatives, influencing their solubility and receptor interactions .
Challenges in Predicting Bioactivity from Structural Similarity
Despite shared structural features, ceriopsins exhibit marked differences in bioactivity. For example, ceriopsin C (-7.8 kcal/mol for Target 1) outperforms this compound (-6.8 kcal/mol) for this target despite their structural kinship . This aligns with broader evidence that structurally similar compounds may interact differently with biological targets due to stereoelectronic effects or binding site plasticity . Thus, while ceriopsins provide a valuable scaffold for drug discovery, empirical validation remains critical.
Q & A
Basic Research Questions
Q. What are the established methods for isolating and characterizing Ceriopsin F from its natural source?
- Methodology : Begin with solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques like column chromatography (CC) and HPLC for purification. Structural characterization should employ spectroscopic methods (NMR, MS) and compare data with existing literature to confirm identity .
- Key Considerations : Ensure purity (>95%) via analytical HPLC and report retention times. For novel sources, include taxonomic validation of the plant material .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodology : Use in vitro assays (e.g., cytotoxicity via MTT assay, antimicrobial activity via microdilution) with appropriate controls. Dose-response curves and IC50/EC50 calculations are critical. Include replication (n ≥ 3) and statistical validation (e.g., ANOVA) to ensure reliability .
- Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at relevant concentrations .
Q. What strategies are recommended for resolving contradictions in this compound’s reported bioactivity across studies?
- Methodology : Conduct a systematic literature review to identify variables (e.g., assay protocols, solvent systems). Replicate conflicting experiments under standardized conditions. Use meta-analysis to assess heterogeneity in data .
- Example : If this compound shows anti-cancer activity in one study but not another, compare cell lines, incubation times, and compound purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
- Methodology : Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, methyl groups). Evaluate changes in bioactivity using standardized assays. Employ computational tools (e.g., molecular docking) to predict binding affinities and guide synthesis .
- Data Integration : Tabulate IC50 values, logP, and hydrogen-bonding interactions to identify critical structural motifs .
Q. What experimental approaches are suitable for elucidating this compound’s mechanism of action at the molecular level?
- Methodology : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas8. Use fluorescent probes (e.g., ROS sensors) to assess cellular pathways .
- Validation : Cross-reference findings with databases like KEGG or STRING to map pathways .
Q. How can researchers address solubility challenges of this compound in pharmacological studies?
- Methodology : Test co-solvents (e.g., DMSO:PEG mixtures) or nanoformulations (liposomes, polymeric nanoparticles). Characterize stability via dynamic light scattering (DLS) and assess bioavailability in animal models .
- Documentation : Report particle size, zeta potential, and encapsulation efficiency in supplementary data .
Q. What statistical methods are appropriate for analyzing dose-dependent and time-course data in this compound research?
- Methodology : Use nonlinear regression for dose-response curves (GraphPad Prism, R). For time-course data, apply mixed-effects models or repeated-measures ANOVA. Include post-hoc tests (e.g., Tukey’s) for pairwise comparisons .
- Reproducibility : Share raw data and code repositories (e.g., GitHub) to enable independent validation .
Q. How should researchers design studies to investigate synergistic effects between this compound and existing therapeutics?
- Methodology : Use combination index (CI) calculations via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1, 1:2) and validate in 3D cell cultures or organoids. Include isobolograms to visualize synergy .
- Ethical Note : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .
Methodological Frameworks
- PICO Framework : Apply to clinical questions (e.g., "In X cancer model (P), does this compound (I) compared to Y drug (C) improve survival (O)?"). Define population, intervention, control, and outcome variables explicitly .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize studies addressing this compound’s impact on drug-resistant pathogens .
Data Management
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
